molecular formula C26H23NO6 B6502432 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide CAS No. 883961-43-1

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B6502432
CAS No.: 883961-43-1
M. Wt: 445.5 g/mol
InChI Key: DIEDPEVFIMJXLQ-UHFFFAOYSA-N
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Description

The compound 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with methoxy groups at the 3,4-positions of the benzamide moiety and a 4-methoxyphenyl group at the chromene’s C3 position.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(16-8-11-18(30-2)12-9-16)26(33-24(15)19)27-25(29)17-10-13-20(31-3)21(14-17)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDPEVFIMJXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

The benzamide moiety derives from 3,4-dimethoxybenzoic acid, which is activated to its acid chloride for subsequent coupling. In CN110668972A , ferric chloride catalyzes decarboxylative nitrile formation from phenylacetic acid derivatives, but analogous activation methods apply here. Treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours yields 3,4-dimethoxybenzoyl chloride in >90% purity. Excess thionyl chloride is removed via distillation, and the product is stored under inert conditions to prevent hydrolysis.

Preparation of 3-(4-Methoxyphenyl)-8-Methyl-4-Oxo-4H-Chromen-2-Amine

The chromenone core is synthesized via cyclization of a chalcone precursor. US3357978A demonstrates chromene synthesis through Claisen-Schmidt condensation followed by acid-catalyzed cyclization. For this compound:

  • Chalcone Formation : 2-Hydroxy-5-methylacetophenone reacts with 4-methoxybenzaldehyde in ethanol under basic conditions (NaOH, 0°C → room temperature, 12 hours) to form 3-(4-methoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one.

  • Cyclization : The chalcone is treated with concentrated sulfuric acid at 0–5°C for 2 hours, forming the 4H-chromen-4-one scaffold.

  • Amination at C2 : Nitration (HNO₃/H₂SO₄) at C2, followed by reduction (Fe/HCl), yields the 2-amino intermediate.

Coupling Strategies for Benzamide Formation

Schotten-Baumann Reaction

The amine group of the chromenone intermediate reacts with 3,4-dimethoxybenzoyl chloride in a biphasic system (dichloromethane/water) with NaHCO₃ as a base. After stirring at room temperature for 12 hours, the organic layer is dried (MgSO₄) and concentrated. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the product in 65–70% yield.

Mitsunobu Coupling

An alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF to facilitate coupling between 3,4-dimethoxybenzoic acid and the chromenone amine. This method avoids acid chloride handling but requires anhydrous conditions and offers comparable yields (68%).

Optimization of Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄H₂O0–572
ZnCl₂DMF2585
FeCl₃Acetic acid5078

DMF with ZnCl₂ at ambient temperature maximizes yield while minimizing byproducts.

Temperature and Time Dependence

Coupling reactions exhibit optimal efficiency at 25°C for 12 hours. Prolonged heating (>24 hours) promotes hydrolysis of the benzamide bond, reducing yields by 15–20%.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane gradient) resolves unreacted starting materials and regioisomers. The target compound elutes at Rf = 0.4 (TLC, 1:2 ethyl acetate/hexane).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromenone H5), 7.89 (d, J = 8.8 Hz, 2H, 4-methoxyphenyl), 6.98 (d, J = 8.8 Hz, 2H), 6.72 (s, 1H, benzamide H5), 3.91 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

  • LC-MS : m/z 488.2 [M+H]⁺.

Challenges and Alternative Routes

Steric Hindrance in Coupling

The 8-methyl group on the chromenone introduces steric bulk, necessitating excess acyl chloride (1.5 equiv) and prolonged reaction times. Microwave-assisted coupling (100°C, 30 minutes) improves efficiency (yield: 75%).

Nitrile Intermediate Approach

CN110668972A ’s nitrile synthesis suggests an alternative route: converting 3,4-dimethoxybenzonitrile to the benzamide via acid hydrolysis (H₂O₂, K₂CO₃, 80°C), but this adds two steps and reduces overall yield (58%).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the methoxy and chromen-2-yl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues in the Benzamide Family

Key analogs from the evidence include:

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Differs in the hydroxyl group at the benzamide’s C2 position and a phenethylamine-linked 3,4-dimethoxyphenyl group.
  • Synthesis : Synthesized via a 6-hour reaction of methyl salicylate with 3,4-dimethoxyphenethylamine, yielding 34% .
  • Significance : Demonstrates the impact of substituting hydroxyl for methoxy groups on solubility and reactivity.
(Z)-3,4-Dimethoxy-N-(3-Oxo-3-(2-Phenylhydrazinyl)-1-(3,4,5-Trimethoxyphenyl)Prop-1-en-2-yl)Benzamide
  • Synthesis : Derived from oxazolone intermediates and phenyl hydrazine, suggesting a route adaptable to other benzamide derivatives .
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-Hydroxy-3-Phenylpropan-2-yl]Amino}-1-Oxopropan-2-yl]Benzamide
  • Structure : Features ethoxy and hydroxypropylamine substituents, highlighting the role of alkoxy chain length in modulating bioactivity .

Structural and Functional Differences

Compound Substituents Key Features
Target Compound 3,4-Dimethoxybenzamide, 4-methoxyphenyl, 8-methylchromen-4-one High lipophilicity due to methoxy groups; chromene core may enhance planar binding to enzymes .
Rip-B 2-Hydroxybenzamide, 3,4-dimethoxyphenethylamine Hydroxyl group increases hydrogen-bonding potential but reduces metabolic stability.
(Z)-Trimethoxyphenyl Derivative 3,4,5-Trimethoxyphenyl, phenylhydrazine Enhanced electron density for enzyme inhibition; trimethoxy groups improve membrane permeability.
Ethoxypropylamine Derivative 4-Ethoxyphenyl, hydroxypropylamine Ethoxy group balances lipophilicity and solubility; hydroxypropylamine aids in target engagement.

Biological Activity

3,4-Dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antioxidant Properties : It may possess antioxidant capabilities that help mitigate oxidative stress in cells .
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role as a possible anticancer agent .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Activity Assessed Methodology Result
COX InhibitionEnzyme assayModerate inhibition observed
LOX InhibitionEnzyme assayModerate inhibition observed
Cytotoxicity (MCF-7 Cells)MTT assayIC50 = 15.0 μM
Antioxidant ActivityDPPH scavenging assaySignificant scavenging ability

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study assessing the cytotoxic effects on the MCF-7 breast cancer cell line, this compound demonstrated an IC50 value of 15.0 μM. This suggests a moderate level of activity that could be further explored for anticancer applications .
  • Anti-inflammatory Potential :
    • The compound was evaluated for its ability to inhibit COX and LOX enzymes, which are critical in inflammatory processes. Results indicated moderate inhibition levels, suggesting potential utility in treating inflammatory diseases .

Discussion

The biological activity of this compound highlights its potential as a multi-target agent. Its ability to inhibit key enzymes involved in inflammation and its cytotoxic effects against cancer cells position it as a promising candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Oxidation/Reduction : Use potassium permanganate for oxidation of chromene intermediates and sodium borohydride for selective reduction of ketone groups .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3,4-dimethoxybenzoic acid and the chromene-2-amine intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Key Challenges : Competing side reactions (e.g., over-oxidation) require strict temperature control (0–5°C for reductions) and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C3/C4 of benzamide, methyl at C8 of chromene) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 504.18) .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL or WinGX ) to resolve ambiguities in stereochemistry or hydrogen bonding .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity, and what SAR trends have been observed?

  • SAR Insights :

  • Methoxy Groups : 3,4-Dimethoxy on benzamide enhances solubility but reduces COX-2 inhibition compared to 3,4,5-trimethoxy analogs .
  • Chromene Methyl : The 8-methyl group improves metabolic stability in hepatic microsome assays (t₁/₂ > 120 min) .
    • Data Table : Comparative bioactivity of analogs :
SubstituentsAnticancer IC₅₀ (μM)COX-2 Inhibition (%)
3,4-Dimethoxy (target)12.3 ± 1.245.6 ± 3.8
3,4,5-Trimethoxy (analog)8.9 ± 0.968.2 ± 4.1
7-Methoxyflavone (control)>5022.1 ± 2.5

Q. What strategies can resolve contradictions in biological activity data across different experimental models?

  • Case Study : Discrepancies in anticancer activity (e.g., high potency in vitro vs. low efficacy in murine xenografts):

  • Hypothesis : Poor pharmacokinetics (e.g., rapid clearance) or off-target effects.
  • Solutions :
  • ADME Profiling : Plasma protein binding (equilibrium dialysis) and CYP450 inhibition assays .
  • Formulation Optimization : Nanoemulsions or PEGylation to enhance bioavailability .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target specificity?

  • Workflow :

Target Selection : Crystal structures of EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1) from RCSB PDB .

Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity prediction .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

Q. What crystallographic techniques are critical for elucidating the compound’s binding mode with biological targets?

  • Methods :

  • Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM .
  • Data Collection : High-resolution (≤1.8 Å) X-ray diffraction using synchrotron radiation .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .

Methodological Notes

  • Contradictory Data : If solubility issues arise (e.g., in aqueous buffers), use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Advanced Synthesis : For deuterated analogs (e.g., CD₃O-substituted), employ Pd/C-catalyzed hydrogen-deuterium exchange .

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